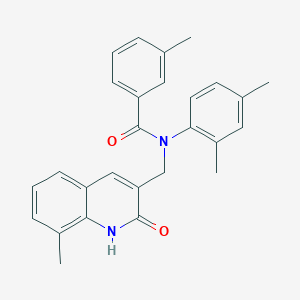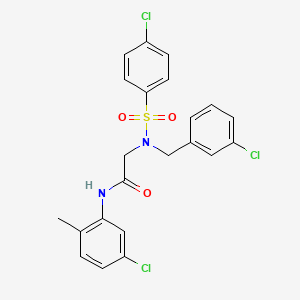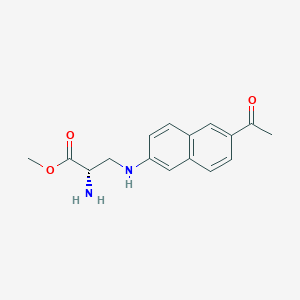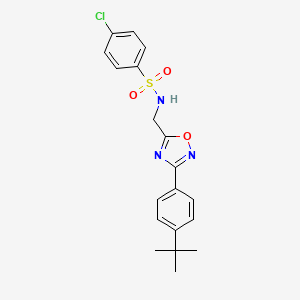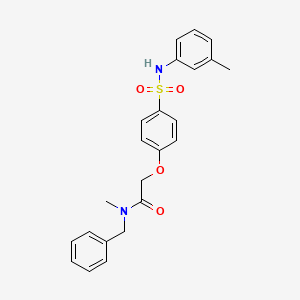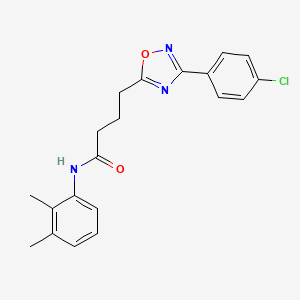
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in the early 1990s by scientists at Merck Research Laboratories and has since been used extensively in scientific research.
Mécanisme D'action
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide selectively blocks the dopamine D4 receptor, which is a member of the G protein-coupled receptor family. This receptor is primarily located in the prefrontal cortex and limbic system of the brain, where it modulates dopamine-mediated neurotransmission. By blocking the dopamine D4 receptor, this compound inhibits dopamine-mediated signaling in these regions of the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to block the dopamine D4 receptor. This receptor is involved in a variety of physiological and behavioral processes, including cognition, emotion, and movement. By selectively blocking the dopamine D4 receptor, this compound has been shown to affect these processes in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide has several advantages for use in laboratory experiments. It is a highly selective antagonist of the dopamine D4 receptor, which makes it a useful tool for investigating the role of this receptor in physiological and behavioral processes. However, it also has some limitations, including its relatively short half-life and the potential for off-target effects.
Orientations Futures
There are several future directions for research involving 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide. One area of interest is the role of the dopamine D4 receptor in psychiatric disorders, such as schizophrenia and attention-deficit/hyperactivity disorder. Another area of interest is the potential therapeutic applications of dopamine D4 receptor antagonists, particularly in the treatment of addiction and substance abuse. Additionally, there is ongoing research into the development of more selective and potent dopamine D4 receptor antagonists.
Méthodes De Synthèse
The synthesis of 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide involves a multistep process that begins with the reaction of 4-methoxybenzenesulfonyl chloride with diethylamine to form N,N-diethyl-4-methoxybenzenesulfonamide. This compound is then reacted with cyclohexyl isocyanate to form this compound.
Applications De Recherche Scientifique
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide has been used extensively in scientific research to study the dopamine D4 receptor. This receptor is involved in a variety of physiological and behavioral processes, including cognition, emotion, and movement. By selectively blocking the dopamine D4 receptor, this compound has been used to investigate the role of this receptor in these processes.
Propriétés
IUPAC Name |
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-4-22(5-2)27(23,24)15-11-12-17(25-3)16(13-15)18-20-19(26-21-18)14-9-7-6-8-10-14/h11-14H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYOUBHGKMEYIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C2=NOC(=N2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

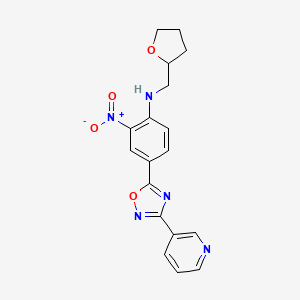
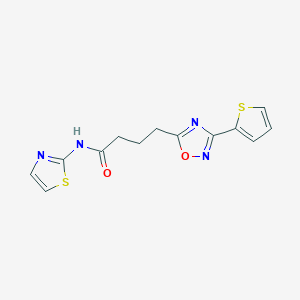
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7698051.png)

